1H-Imidazole-1-propanamine, 2-nitro-

Description

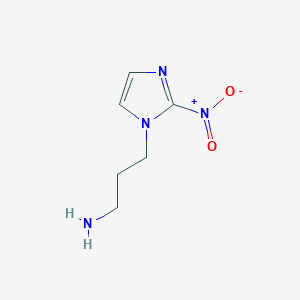

1H-Imidazole-1-propanamine, 2-nitro- is a nitro-substituted imidazole derivative characterized by a propanamine side chain at the 1-position and a nitro (-NO₂) group at the 2-position of the imidazole ring. This structural configuration imparts distinct electronic and steric properties, influencing its acidity, basicity, and reactivity. Key physicochemical properties include a basic pKa of 9.25, attributed to the NH₂ group in the side chain, as determined via capillary electrophoresis studies .

Properties

CAS No. |

154643-76-2 |

|---|---|

Molecular Formula |

C6H10N4O2 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

3-(2-nitroimidazol-1-yl)propan-1-amine |

InChI |

InChI=1S/C6H10N4O2/c7-2-1-4-9-5-3-8-6(9)10(11)12/h3,5H,1-2,4,7H2 |

InChI Key |

TZHWUGQZMXFBQM-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCCN |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCCN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

The compound has been studied for its potential as an antiparasitic agent. Nitroimidazoles, including derivatives like 1H-Imidazole-1-propanamine, 2-nitro-, are known for their efficacy against various protozoan infections. For instance, 2-nitro-1-vinyl-1H-imidazole has shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated an IC50 value of 4.8 μM against amastigotes with low cytotoxicity towards host cells (IC50 > 500 μM) .

Antimicrobial Properties

Research indicates that imidazole derivatives possess notable antimicrobial properties. The mechanism often involves interference with microbial DNA synthesis or function, making these compounds potential candidates for developing new antibiotics .

Cancer Therapy

Recent studies have highlighted the role of nitroimidazoles as radiosensitizers in cancer treatment. The reduction of nitro groups under hypoxic conditions generates reactive intermediates that can damage DNA in cancer cells, enhancing the efficacy of radiotherapy .

Pharmacological Insights

The pharmacokinetics of 1H-Imidazole-1-propanamine, 2-nitro- suggest good solubility in polar solvents, which may enhance its bioavailability. This property is critical for therapeutic applications where effective concentration at the target site is necessary.

Material Science Applications

Imidazole derivatives are also being explored for their potential use in catalysis and materials science. Their ability to form coordination complexes with metals can be harnessed in developing new catalysts for organic reactions . Furthermore, they are being investigated as building blocks for creating novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1H-Imidazole-1-propanamine, 2-nitro- and related imidazole derivatives:

*Calculated based on molecular formula.

Structural and Electronic Effects

- Nitro Group Impact: The 2-nitro group in the target compound introduces a strong -I effect, reducing electron density at the imidazole ring compared to non-nitro analogs like 1-(1H-imidazol-1-yl)propan-2-amine . This effect may enhance electrophilic substitution resistance but could reduce nucleophilic reactivity.

- Side Chain Variations: The propanamine side chain confers basicity (pKa 9.25) , whereas analogs with hydroxyl (e.g., 1H-Imidazole-1-propanol) or epoxy groups (e.g., 16773-52-7) exhibit altered solubility and hydrogen-bonding capabilities .

Acid-Base Behavior

- The NH₂ group in the target compound’s side chain acts as a weak base (pKa 9.25), comparable in strength to the phenolic OH group in 1-(4-hydroxyphenyl)imidazole (pKa 9.13) .

Q & A

Q. What are the recommended synthetic routes for 2-nitro-1H-imidazole-1-propanamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nitration of the imidazole ring followed by alkylation of the propylamine side chain. Retrosynthetic analysis of analogous imidazole derivatives (e.g., 4-(1H-imidazol-2-yl)butan-1-amine) suggests starting with nitroimidazole precursors and employing coupling agents like EDC/HOBt for amide bond formation . Optimization includes controlling temperature (<5°C during nitration to avoid side reactions) and using anhydrous solvents (e.g., DMF) to minimize hydrolysis. Yield improvements (~15–20%) are achieved via stepwise purification using flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-nitro-1H-imidazole-1-propanamine?

- Methodological Answer :

- NMR : H and C NMR confirm the imidazole ring substitution pattern and propylamine chain connectivity. The nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.2–8.5 ppm) .

- IR : Strong absorption bands at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) validate nitro group presence .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 157.07 (CHNO) .

Q. How does the nitro group at the 2-position influence the basicity and reactivity of 1H-imidazole-1-propanamine?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, reducing the imidazole ring’s basicity. Experimental pKa values (predicted ~8.45) can be determined via potentiometric titration in aqueous ethanol. Reactivity studies show enhanced electrophilic substitution at the 4-position due to meta-directing effects of the nitro group .

Q. What are the key safety considerations when handling 2-nitro-substituted imidazole compounds in laboratory settings?

- Methodological Answer : Nitroimidazoles may exhibit explosive tendencies under high heat or friction. Safety protocols include:

- Using blast shields during synthesis.

- Storing compounds in flame-resistant cabinets at <25°C.

- Employing fume hoods to avoid inhalation of fine powders (linked to respiratory irritation) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of 2-nitroimidazole derivatives, and what are the limitations of this approach?

- Methodological Answer : DFT (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For 2-nitroimidazoles, the nitro group lowers the LUMO energy, enhancing electrophilicity. Limitations include underestimating solvent effects and van der Waals interactions. Hybrid functionals (e.g., ωB97X-D) improve accuracy for π-π stacking interactions .

Q. What strategies are recommended for resolving contradictions in reported spectral data (e.g., IR, NMR) of nitroimidazole derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference data from multiple databases (e.g., NIST Chemistry WebBook, PubChem) to identify outliers .

- Computational Validation : Simulate spectra using Gaussian-based software and compare with experimental results. Discrepancies in H NMR shifts >0.3 ppm suggest sample impurities or tautomeric interconversion .

Q. How can crystallographic data refinement tools like SHELXL improve the accuracy of structural determinations for imidazole derivatives?

- Methodological Answer : SHELXL refines X-ray diffraction data by modeling anisotropic displacement parameters and hydrogen bonding networks. For 2-nitroimidazoles, constraints on the nitro group’s torsion angle (e.g., 0–5° deviation from planarity) reduce R-factor errors (<5%). Twinning corrections are critical for crystals with pseudo-symmetry .

Q. What experimental approaches are used to investigate the tautomeric behavior of nitroimidazole derivatives in different solvent systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.